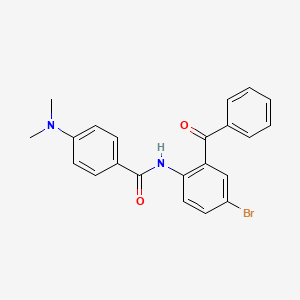

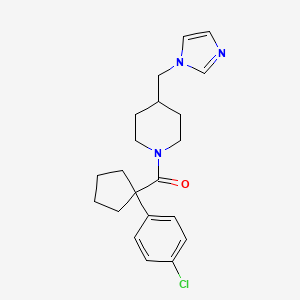

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as COASPB and is a type of sulfhydryl-reactive compound that has been found to have various biological activities. The synthesis of COASPB has been studied extensively, and its mechanism of action and physiological effects have also been investigated.

Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide belongs to a class of compounds with potential anticancer activities. A study by Ravichandiran et al. (2019) on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, including phenylaminosulfanyl moieties, highlighted their potent cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF‐7. These compounds demonstrated remarkable cytotoxicity with low toxicity in normal human kidney HEK293 cells, indicating their potential as cancer therapeutic agents. The mechanisms of action include apoptosis induction and cell cycle arrest, underscoring their relevance in cancer research and potential therapeutic applications (Ravichandiran et al., 2019).

Deoxycyanamidation of Alcohols

The chemical framework of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is relevant in the context of innovative synthetic methodologies, such as the deoxycyanamidation of alcohols. Ayres et al. (2017) developed a one-pot deoxycyanamidation method using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) that accesses a range of tertiary cyanamides. This technique highlights the broader applicability of related compounds in synthesizing complex molecules, offering a novel approach to cyanamide synthesis with potential implications in drug discovery and material science (Ayres et al., 2017).

Advanced Oxidation Processes

The study of advanced oxidation processes (AOPs) for environmental detoxification also intersects with the chemistry of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide. He et al. (2014) evaluated the degradation of cylindrospermopsin by sulfate radical-based UV-AOPs, demonstrating the efficiency of these processes in water detoxification. Although not directly related to N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide, the research on AOPs underscores the importance of chemical innovation in addressing environmental toxins and the potential role of related compounds in environmental chemistry (He et al., 2014).

Propriétés

IUPAC Name |

N-(4-cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-10-21-14-5-3-4-13(11-14)15(19)18-16(12-17)6-8-20-9-7-16/h1,3-5,11H,6-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBZOQVPCAYQNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)NC2(CCOCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)

![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)